Ethyl 3-(thiazol-4-yl)benzoate

Description

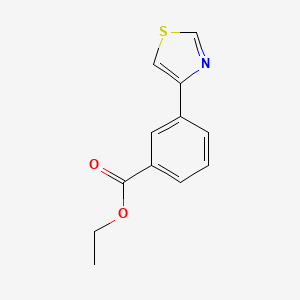

Ethyl 3-(thiazol-4-yl)benzoate is an organic compound featuring a benzoate ester core substituted at the 3-position with a thiazole heterocycle. The thiazole moiety, a five-membered ring containing nitrogen and sulfur, confers unique electronic and steric properties, making this compound a valuable intermediate in medicinal chemistry and materials science.

Properties

Molecular Formula |

C12H11NO2S |

|---|---|

Molecular Weight |

233.29 g/mol |

IUPAC Name |

ethyl 3-(1,3-thiazol-4-yl)benzoate |

InChI |

InChI=1S/C12H11NO2S/c1-2-15-12(14)10-5-3-4-9(6-10)11-7-16-8-13-11/h3-8H,2H2,1H3 |

InChI Key |

MFAOZZYHTGFZPK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C2=CSC=N2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparison of Ethyl Benzoate Derivatives with Heterocyclic Substituents

*Calculated based on molecular formula.

Key Observations :

- Electronic Effects : Thiazole substituents (as in 10d) introduce electron-withdrawing characteristics, enhancing stability and reactivity in cross-coupling reactions compared to benzoxadiazole or azo derivatives .

- Synthesis Efficiency : Thiazole-containing compounds (e.g., 10d) achieve higher yields (>90%) under optimized conditions compared to benzoxadiazole derivatives (60% yield for compound 1) .

- Spectral Signatures : ESI-MS data for thiazole derivatives (e.g., m/z 548.2 for 10d) align with their higher molecular weights, while benzoxadiazole compounds show distinct FT-IR carbonyl stretches (~1715 cm⁻¹) .

Q & A

Q. What are the established synthetic routes for Ethyl 3-(thiazol-4-yl)benzoate, and what reaction conditions are critical for yield optimization?

The synthesis typically involves multi-step pathways, starting with the preparation of intermediate compounds such as thiazole derivatives and substituted benzoic acid esters. Key steps include:

- Coupling reactions : For example, ethyl benzoate derivatives are functionalized with thiazole rings via nucleophilic substitution or cross-coupling reactions.

- Esterification : Ethyl ester groups are introduced using ethanol under acidic or basic catalysis.

- Purification : Chromatography or recrystallization ensures high purity.

Critical parameters include temperature control (e.g., reflux conditions at 70–100°C), reaction time (e.g., 4–7 hours for cyclization), and catalysts (e.g., acetic acid for imine formation) .

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

- NMR Spectroscopy : - and -NMR confirm proton environments and carbon frameworks, particularly for distinguishing thiazole protons (δ 7.5–8.5 ppm) and ester carbonyl carbons (δ 165–170 ppm).

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond angles and torsion angles (e.g., C–S–C in thiazole: ~86–89°) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Table 1 : Example crystallographic data for related thiazole derivatives (from ):

| Parameter | Value (Å/°) |

|---|---|

| C–S bond length | 1.72–1.75 Å |

| C–N–C angle | 104.77–123.87° |

| Torsion angles | -179.15° to 178.63° |

Advanced Research Questions

Q. How can reaction yields for intermediates be systematically optimized?

- Design of Experiments (DoE) : Vary parameters like temperature, solvent polarity, and catalyst loading. For instance, extending heating time from 4 to 7 hours at 70°C improved yields in ethyl indazole-benzoate synthesis .

- In situ Monitoring : Use FT-IR or HPLC to track intermediate formation and adjust conditions dynamically.

- Byproduct Analysis : Tandem MS identifies undesired side products (e.g., hydrolysis of ester groups), guiding reagent stoichiometry adjustments.

Q. How should researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?

- Purity Validation : Ensure compounds are ≥95% pure (via HPLC) to exclude confounding effects from impurities.

- Assay Standardization : Compare results under consistent conditions (e.g., cell line specificity, incubation time).

- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., chloro/fluoro groups on phenyl rings) to isolate bioactive moieties. For example, fluorinated analogs in (CAS 852854-39-8) show enhanced target binding .

Q. What computational strategies predict interactions between this compound and biological targets?

- Molecular Docking : Software like AutoDock Vina models binding to enzymes (e.g., dihydroorotate dehydrogenase, a cancer target) .

- Molecular Dynamics (MD) : Simulate ligand-protein stability over time (e.g., 100 ns trajectories) to assess binding affinity.

- DFT Calculations : Analyze frontier molecular orbitals (FMOs) to predict reactivity sites (e.g., electrophilic thiazole sulfur) .

Table 2 : Example computational parameters for docking studies (adapted from ):

| Parameter | Value |

|---|---|

| Grid box size | 25 × 25 × 25 ų |

| Binding energy | -8.5 to -10.2 kcal/mol |

| Hydrogen bonds | 2–4 critical interactions |

Methodological Best Practices

- Crystallography : Use SHELXL for high-resolution refinement, especially for resolving twinned crystals or disordered moieties .

- Synthetic Reproducibility : Document reaction parameters (e.g., ramp rates, inert gas use) to mitigate batch-to-batch variability.

- Data Validation : Cross-reference spectral data with databases (e.g., Cambridge Structural Database) to confirm novel structures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.